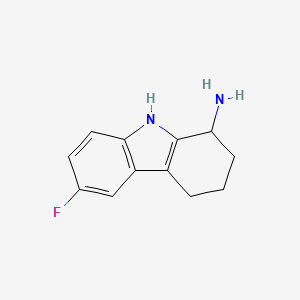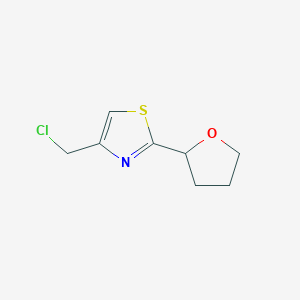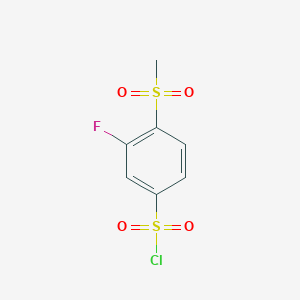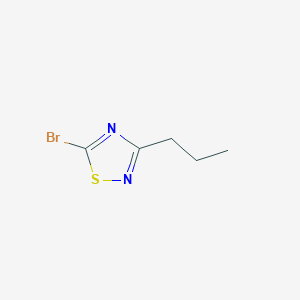![molecular formula C14H17BO2S B1376242 2-(Benzo[b]tiofeno-7-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano CAS No. 1000160-74-6](/img/structure/B1376242.png)
2-(Benzo[b]tiofeno-7-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes . It is used in the synthesis of phosphorescent sensor for quantification of copper (II) ion, UV promoted phenanthridine syntheses, Preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases, PDE4 inhibitors, Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .
Molecular Structure Analysis
The molecular structure of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a benzo[b]thiophene ring system attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit .
Chemical Reactions Analysis
The chemical reactions involving 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are typically radical mediated. For instance, a tandem oxidation‒organocatalyzed C‒S bond functionalization protocol has been proposed .
Aplicaciones Científicas De Investigación
Diodos Orgánicos Emisores de Luz (OLED) y Materiales Fluorescentes
Este compuesto se utiliza en la síntesis de materiales que exhiben fluorescencia. El núcleo benzo[b]tiofeno es particularmente significativo en el desarrollo de semiconductores orgánicos . Estos materiales son cruciales para los OLED, que se utilizan en pantallas e iluminación. El alto rendimiento cuántico de fluorescencia lo convierte en un excelente candidato para crear OLED brillantes y energéticamente eficientes.
Investigación Farmacéutica
Los benzo[b]tiofenos son motivos estructurales importantes en los productos farmacéuticos . Exhiben una amplia gama de actividades biológicas y se utilizan en el desarrollo de fármacos con propiedades antiinflamatorias, antipsicóticas, antiarrítmicas y anticancerígenas. El compuesto en cuestión podría ser un precursor en la síntesis de nuevos fármacos o la modificación de la estructura de los existentes para mejorar su eficacia.
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede aplicar para crear nuevos materiales con propiedades específicas. Por ejemplo, se puede utilizar para sintetizar semiconductores orgánicos con alta movilidad de carga, que son esenciales para la electrónica flexible .
Catálisis
El grupo dioxaborolano en el compuesto se utiliza a menudo en reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura . Esto lo hace valioso para crear moléculas orgánicas complejas, que se pueden utilizar en varios procesos catalíticos.
Sondas Biológicas
Debido a sus propiedades fluorescentes, este compuesto se puede utilizar para crear sondas biológicas . Estas sondas pueden ayudar a visualizar y rastrear procesos biológicos en tiempo real, lo cual es vital para comprender los mecanismos de la enfermedad y desarrollar tratamientos.
Ligandos para Receptores
Los compuestos que contienen la unidad benzo[b]tiofeno se han utilizado como ligandos para los receptores cannabinoides . Esta aplicación es significativa en el campo de la neurociencia y la farmacología, donde tales ligandos pueden ayudar en el estudio de las funciones de los receptores y el desarrollo de nuevas terapias.
Agentes Antimicrobianos
Los derivados del benzo[b]tiofeno han mostrado potencial inhibitorio contra diversas bacterias y hongos . Esto sugiere que el compuesto podría utilizarse en la síntesis de nuevos agentes antimicrobianos para combatir cepas resistentes de microorganismos.
Blanqueadores Ópticos
Los derivados del tiofeno también se utilizan como blanqueadores ópticos, que convierten la luz UV en luz visible . Esta aplicación es particularmente útil para mejorar el brillo y la blancura de materiales como plásticos, fibras y recubrimientos.
Direcciones Futuras
The future directions of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane research could involve the development of more potent lead molecules in drug design, given its structural similarities with active compounds . Furthermore, it could be used in the synthesis of new organic semiconductors .
Mecanismo De Acción
Target of Action
The compound 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a thiophene derivative . Thiophene derivatives are known to interact with a variety of biological targets. They have been found to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . They can also be used as cannabinoid receptor ligands .
Mode of Action
For example, some thiophene derivatives have been found to inhibit the CYP2A6 enzyme, which can reduce cigarette smoking . Other thiophene derivatives have been found to act as voltage-gated sodium channel blockers .
Biochemical Pathways
For example, some thiophene derivatives have been found to inhibit the CYP2A6 enzyme, which is involved in the metabolism of nicotine .
Pharmacokinetics
The compound is synthesized via a pd(ii)-catalyzed sonogashira type cross-coupling reaction , which suggests that it may have good bioavailability.
Result of Action
For example, some thiophene derivatives have been found to have anticancer effects . Other thiophene derivatives have been found to have anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Análisis Bioquímico
Biochemical Properties
2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling process. The nature of these interactions involves the coordination of the boronic ester with the palladium catalyst, leading to the formation of a reactive intermediate that undergoes transmetalation and reductive elimination to form the desired product .
Cellular Effects
The effects of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the boronic ester moiety to active sites of enzymes, leading to enzyme inhibition or activation. This compound can also form covalent bonds with nucleophilic residues in proteins, resulting in the modification of protein function. Furthermore, 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. Long-term studies have shown that 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, including its conversion to boronic acid derivatives through hydrolysis. Enzymes such as cytochrome P450s and esterases play a role in the metabolism of this compound. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) can facilitate the movement of this compound across cellular membranes. The localization and accumulation of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production .
Propiedades
IUPAC Name |
2-(1-benzothiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-7-5-6-10-8-9-18-12(10)11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHOIZEFCAWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172792 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000160-74-6 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


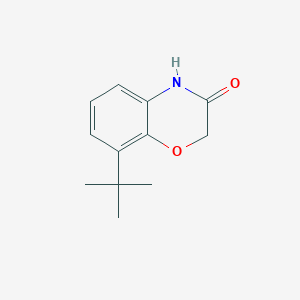
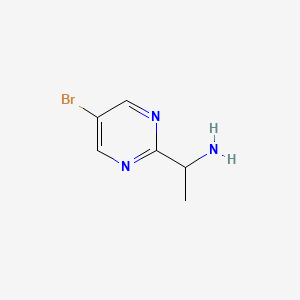

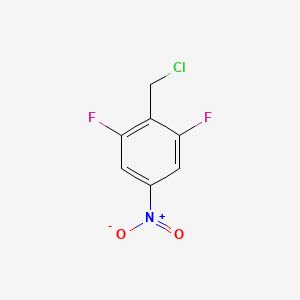


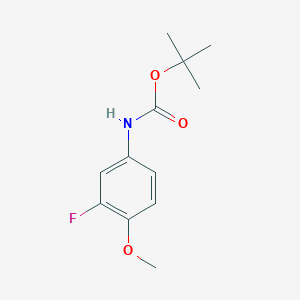


![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
